Hexafluorosilicate de calcium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related calcium compounds is described in several studies. For instance, the synthesis of calcium fluoride nanoparticles from waste hexafluorosilicic acid is reported, highlighting a sustainable method for producing nanoparticles with potential applications in various fields . Additionally, the synthesis of calcium acetylide complexes is detailed, showing the reaction of calcium with terminal alkynes to produce these complexes in good yield . These syntheses provide insights into the methods that could potentially be applied to synthesize calcium hexafluorosilicate.

Molecular Structure Analysis

The molecular structure of calcium compounds coordinated with various ligands is explored in some papers. For example, the molecular structure of calcium hexafluoroarsenates with metal-coordinated HF molecules is characterized, revealing the crystallization in a monoclinic crystal system and providing detailed measurements of the unit cell dimensions . This information can be useful in predicting the structural characteristics of calcium hexafluorosilicate.

Chemical Reactions Analysis

Calcium compounds are shown to participate in various chemical reactions. The effectiveness of calcium hydroxide in the defluorination of perfluorinated alkyl substances during waste thermal treatment is one such reaction, demonstrating the ability of calcium to break carbon-fluorine bonds . Another study describes the use of calcium triflimide as a Lewis acid to activate sulfonyl fluorides towards nucleophilic addition with amines, leading to the formation of sulfonamides . These reactions provide a glimpse into the reactivity of calcium compounds with fluorine-containing substances, which could be relevant to the behavior of calcium hexafluorosilicate.

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium compounds are discussed in the context of their interactions with fluorine. The role of calcium(II) in catalyzing hydroamidation reactions in hexafluoroisopropanol is examined, with the solvent's role and the calcium's ligand being rationalized by DFT computations . The case report of a hydrofluoric acid burn treated with calcium gluconate also touches upon the chemical properties of calcium in medical applications . These studies provide information on the physical and chemical behavior of calcium in various environments, which may be extrapolated to understand the properties of calcium hexafluorosilicate.

Applications De Recherche Scientifique

Récupération du fluorure de calcium à partir des eaux usées

L'hexafluorosilicate de calcium peut être utilisé dans la récupération du fluorure de calcium (CaF2) à partir d'eaux usées fortement concentrées en hexafluorosilicate . Ce procédé implique une neutralisation par dosage d'hydroxyde de calcium et une purification par lixiviation alcaline avec de l'hydroxyde de sodium . Le comportement de précipitation dépend fortement du rapport molaire calcium/silicium .

Caractérisation structurelle

L'this compound a été caractérisé structurellement à l'aide de méthodes de diffraction de poudre . Les structures cristallines de l'this compound anhydre et bishydraté ont été déterminées . Ces recherches ont des implications pour la compréhension des propriétés et du comportement de ces composés dans diverses applications .

Agent de fusion dans la fonderie et la coulée des métaux

Bien que la source mentionne spécifiquement l'hexafluorosilicate de sodium, il est intéressant de noter que l'this compound peut avoir des applications similaires . Il peut servir d'agent de fusion dans la coulée et la fonte de métaux comme l'aluminium et le cuivre .

Aide à la production dans la production d'alumine

Encore une fois, bien que la source mentionne l'hexafluorosilicate de sodium, l'this compound peut avoir des usages similaires . Il peut être utilisé comme aide à la production dans la production d'alumine <svg class="

Mécanisme D'action

Target of Action

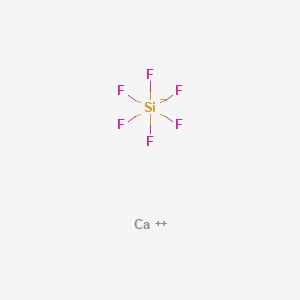

Calcium hexafluorosilicate primarily targets the hexafluorosilicate ion (SiF6^2−) . The compound’s interaction with this ion plays a crucial role in its mechanism of action .

Mode of Action

Calcium hexafluorosilicate interacts with its target through a process of neutralization and purification . This interaction is achieved by dosing calcium hydroxide, leading to the precipitation of calcium fluoride (CaF2) and the hydrolytic decomposition of the hexafluorosilicate ion (SiF6^2−) to CaF2 . The precipitation behavior is strongly dependent on the calcium (Ca)/silicon (Si) molar ratio .

Biochemical Pathways

The compound’s interaction with the hexafluorosilicate ion suggests it may influence pathways related tofluorine metabolism .

Pharmacokinetics

It’s known that the compound isinsoluble in cold water and partially decomposes in hot water . This suggests that its bioavailability may be influenced by factors such as temperature and the presence of other ions.

Result of Action

The primary result of calcium hexafluorosilicate’s action is the precipitation of calcium fluoride (CaF2) . This occurs when the compound interacts with the hexafluorosilicate ion (SiF6^2−), leading to the hydrolytic decomposition of the ion to CaF2 . The precipitation of silicon dioxide on the surface of the previously formed CaF2 is also observed .

Action Environment

The action of calcium hexafluorosilicate is influenced by environmental factors such as temperature and the presence of other ions . For instance, the compound is insoluble in cold water but partially decomposes in hot water . Additionally, the presence of calcium and silicon ions in the environment can influence the compound’s precipitation behavior .

Propriétés

IUPAC Name |

calcium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWSBMWWVFJIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

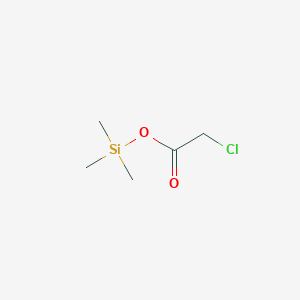

F[Si-2](F)(F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884944 | |

| Record name | Silicate(2-), hexafluoro-, calcium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Merck Index] Powder; [MP Biomedicals MSDS] | |

| Record name | Calcium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12682 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

16925-39-6 | |

| Record name | Calcium fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16925-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicate(2-), hexafluoro-, calcium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NVP93XVQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the key structural differences between anhydrous and bishydrated calcium hexafluorosilicate?

A1: [, ] Anhydrous calcium hexafluorosilicate (CaSiF6) exhibits a trigonal crystal structure belonging to the R-3 space group. This structure is analogous to various other MIIAIVF6 or MIAVF6 compounds, including certain silicates, germanates, and stannates. [] Conversely, the bishydrated form (CaSiF6·2H2O) crystallizes in a monoclinic P21/n space group. Its structure is characterized by centrosymmetric [Ca(μ-H2O)2Ca]4+ dimers interconnected by hexafluorosilicate anions to create a dense 3D framework. The structure also includes an additional water molecule directly bonded to the Ca2+ ion, resulting in an F5O3 octahedral coordination. []

Q2: How can synthetic calcium hexafluorosilicate be produced with enhanced silicon tetrafluoride sorption properties?

A2: [] High-sorption-capacity calcium hexafluorosilicate can be synthesized by introducing calcium carbonate powder and a 3.5-6.5 M hydrofluorosilicic acid solution to a heated (60-80°C) solution saturated with calcium hexafluorosilicate and containing at least 3.5 moles of hydrofluorosilicic acid. This process can also utilize recycled mother liquor. Maintaining a specific volume of hydrofluorosilicic acid in the reaction zone, equivalent to the reduction in recycled mother liquor returned after calcium hexafluorosilicate precipitation, is crucial. A consistent fluorine-to-silicon ratio of 6:1 in the hydrofluorosilicic acid solution is maintained by adding hydrogen fluoride when fluorine is deficient and silicon dioxide or silicon tetrafluoride when fluorine is in excess. This method yields high-quality synthetic fluorite suitable for use as a silicon tetrafluoride sorbent, as well as a material for producing hydrogen fluoride and silicon tetrafluoride used in various industries. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)